

Application Notes and Protocols for Recombinant tBID Expression and Purification

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Compound of Interest

Compound Name: *tBID*

Cat. No.: *B15542189*

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Audience: Researchers, scientists, and drug development professionals.

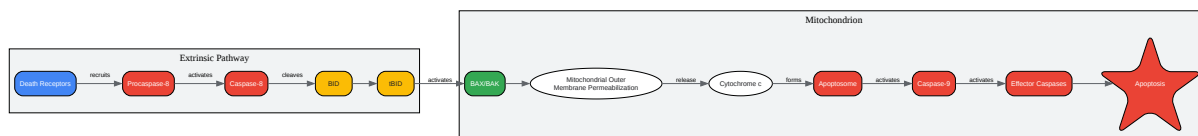
Introduction:

Truncated BID (**tBID**) is a pro-apoptotic protein and a key mediator in the extrinsic apoptosis pathway. Upon activation by caspase-8, BID is cleaved to form **tBID**, which then translocates to the mitochondria.^{[1][2][3][4]} At the mitochondrial outer membrane, **tBID** activates the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.^{[1][2]} The ability to produce pure, biologically active recombinant **tBID** is crucial for studying the mechanisms of apoptosis and for developing potential cancer therapeutics.

This document provides a detailed protocol for the expression and purification of recombinant **tBID**, methods for assessing its biological activity, and a summary of expected quantitative data.

tBID Signaling Pathway

The diagram below illustrates the central role of **tBID** in linking the extrinsic and intrinsic apoptotic pathways.



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Caption: Diagram of the **tBID** signaling pathway in apoptosis.

Experimental Protocols

Cloning and Vector Construction

The gene encoding human BID can be cloned into a bacterial expression vector, such as pET-28a, which allows for the expression of a recombinant protein with an N-terminal hexahistidine (6xHis) tag. This tag facilitates purification by immobilized metal affinity chromatography (IMAC).

Protocol:

- **Primer Design:** Design forward and reverse primers for the amplification of the human BID coding sequence. The forward primer should include a recognition site for an N-terminal restriction enzyme (e.g., NdeI), and the reverse primer should include a site for a C-terminal restriction enzyme (e.g., XhoI). Ensure the coding sequence is in-frame with the vector's His-tag.
- **PCR Amplification:** Amplify the BID gene from a suitable cDNA template using a high-fidelity DNA polymerase.

- **Vector and Insert Digestion:** Digest both the PCR product and the pET-28a vector with the selected restriction enzymes (e.g., NdeI and XhoI).
- **Ligation:** Ligate the digested BID insert into the digested pET-28a vector using T4 DNA ligase.
- **Transformation:** Transform the ligation product into a cloning strain of E. coli, such as DH5 α .
- **Verification:** Select positive colonies and verify the correct insertion of the BID gene by colony PCR and Sanger sequencing.

Expression of Recombinant tBID

Due to the toxicity of **tBID** to bacterial hosts, it is often expressed as a fusion protein or in specialized E. coli strains that minimize basal expression.^[5] The pET system in conjunction with the BL21(DE3) E. coli strain is commonly used for tightly controlled, high-level protein expression.

Protocol:

- **Transformation:** Transform the verified pET-28a-BID plasmid into an expression strain of E. coli, such as BL21(DE3).
- **Starter Culture:** Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 μ g/mL kanamycin for pET-28a) and grow overnight at 37°C with shaking.
- **Large-Scale Culture:** Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.^[6]
- **Induction:** Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.^[7]
- **Expression:** Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.^[6]

- Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Purification of Recombinant tBID

Purification is typically achieved using immobilized metal affinity chromatography (IMAC) due to the presence of the His-tag. Since **tBID** is often found in inclusion bodies, the protocol includes steps for their isolation, solubilization, and refolding.

Buffers:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme.
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1% Triton X-100.
- Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 8 M urea (or 6 M guanidine hydrochloride), 10 mM imidazole.

Protocol:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion body pellet by resuspending in Wash Buffer, followed by centrifugation. Repeat this step twice.
- Solubilize the washed inclusion bodies in Solubilization Buffer with gentle agitation for 1-2 hours at room temperature.
- Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

Buffers:

- Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione (GSH), 0.1 mM oxidized glutathione (GSSG).

Protocol:

- Rapid Dilution: Slowly add the solubilized protein drop-wise into a large volume of ice-cold Refolding Buffer with constant, gentle stirring. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize aggregation.
- Incubation: Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
- Concentration and Dialysis: Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators). Dialyze the concentrated protein against a suitable buffer for the next purification step (e.g., Binding Buffer without imidazole).

Buffers:

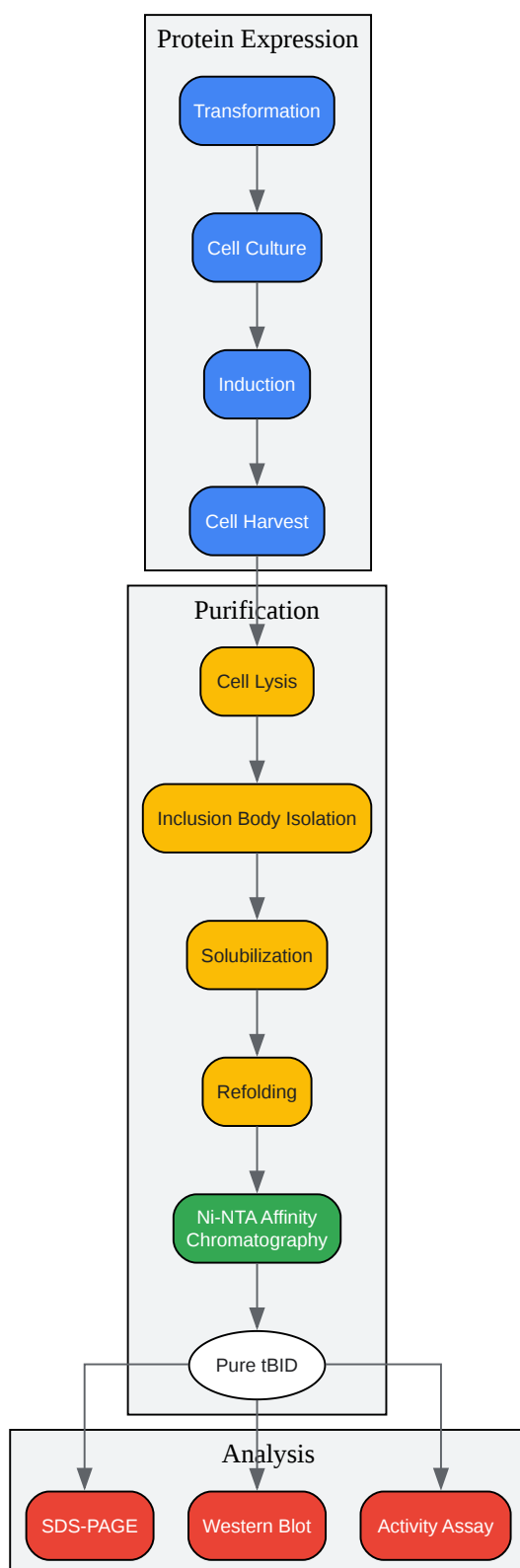
- Binding Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 10-20 mM imidazole.[\[8\]](#)
[\[9\]](#)
- Wash Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 40-50 mM imidazole.[\[9\]](#)
- Elution Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.[\[8\]](#)
[\[9\]](#)

Protocol:

- Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer.
- Sample Loading: Load the clarified, refolded protein solution onto the equilibrated column.
- Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound His-tagged **tBID** with Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

- Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure **tBID**.
- Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

Experimental Workflow Diagram



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Caption: Workflow for recombinant **tBID** expression and purification.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the expression and purification of recombinant **tBID**.

Parameter	Typical Value	Method of Determination	Reference(s)
Expression Yield	~10 mg/L of culture	Quantification of purified protein	[5]
Purity	>95%	SDS-PAGE, RP-HPLC	[10]
Biological Activity (EC50)	<200 nM	Cytochrome c Release Assay	[10]

Biological Activity Assay

Cytochrome c Release Assay

This assay measures the ability of recombinant **tBID** to induce the release of cytochrome c from isolated mitochondria, a key indicator of its pro-apoptotic activity.[\[10\]](#)

Buffers and Reagents:

- Mitochondria Isolation Buffer: 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.
- Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM Glutamate, 2.5 mM Malate, 1 mM K₂HPO₄.
- Recombinant **tBID**: Purified protein at various concentrations.
- Isolated Mitochondria: Prepared from a suitable source (e.g., mouse liver).

Protocol:

- Isolate mitochondria from fresh tissue (e.g., mouse liver) using standard differential centrifugation protocols.
- Resuspend the isolated mitochondria in Assay Buffer to a final concentration of 1 mg/mL.
- Incubate the mitochondrial suspension with varying concentrations of recombinant **tBID** (e.g., 0-500 nM) in a total reaction volume of 100 μ L.
- Incubate the reactions at 30°C for 30-60 minutes.
- Pellet the mitochondria by centrifugation at 10,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant, which contains the released cytochrome c.
- Analyze the supernatant for the presence of cytochrome c by Western blotting using a cytochrome c-specific antibody.
- Quantify the amount of released cytochrome c to determine the EC50 of the recombinant **tBID**.

Conclusion:

This document provides a comprehensive set of protocols and application notes for the successful expression and purification of biologically active recombinant **tBID**. The detailed methodologies, data summary, and visual diagrams are intended to serve as a valuable resource for researchers in the fields of apoptosis and cancer drug development. Adherence to these protocols, with appropriate optimization, should enable the consistent production of high-quality recombinant **tBID** for a variety of research applications.

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